L-Cystine bisallyl ester di(p-toluenesulfonate) salt
Description
L-Cystine bisallyl ester di(p-toluenesulfonate) salt is a derivative of the amino acid L-cystine, where both carboxyl groups are esterified with allyl alcohol, and the resulting compound is stabilized as a di(p-toluenesulfonate) salt. This modification enhances its solubility and reactivity, making it valuable in organic synthesis and pharmaceutical applications.
The synthesis likely involves a two-step process:
Esterification: L-Cystine reacts with allyl alcohol in the presence of an acid catalyst (e.g., thionyl chloride) to form L-cystine bisallyl ester.
Salt Formation: The ester is treated with p-toluenesulfonic acid to yield the di(p-toluenesulfonate) salt, improving stability and crystallinity .
This compound is particularly relevant in cystinuria treatment research, where esterified L-cystine derivatives are explored as crystallization inhibitors. Unlike methyl esters (e.g., L-cystine dimethyl ester dihydrochloride, CAS 32854-09-4), allyl esters may offer superior metabolic stability and reduced susceptibility to enzymatic hydrolysis .
Properties
IUPAC Name |
4-methylbenzenesulfonic acid;prop-2-enyl (2R)-2-amino-3-[[(2R)-2-amino-3-oxo-3-prop-2-enoxypropyl]disulfanyl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O4S2.2C7H8O3S/c1-3-5-17-11(15)9(13)7-19-20-8-10(14)12(16)18-6-4-2;2*1-6-2-4-7(5-3-6)11(8,9)10/h3-4,9-10H,1-2,5-8,13-14H2;2*2-5H,1H3,(H,8,9,10)/t9-,10-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLKBMTUQCIEQNW-BZDVOYDHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C=CCOC(=O)C(CSSCC(C(=O)OCC=C)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C=CCOC(=O)[C@H](CSSC[C@@H](C(=O)OCC=C)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36N2O10S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60583521 | |
| Record name | 4-Methylbenzene-1-sulfonic acid--diprop-2-en-1-yl L-cystinate (2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60583521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
664.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142601-71-6 | |
| Record name | 4-Methylbenzene-1-sulfonic acid--diprop-2-en-1-yl L-cystinate (2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60583521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Amino Group Protection
Cystine’s primary amine groups are protected using tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to prevent unwanted side reactions during subsequent steps. Boc protection is typically achieved by reacting cystine with di-tert-butyl dicarbonate in a basic aqueous medium (pH 9–10) at 0–5°C. This step ensures >95% yield while preserving the disulfide bond.
Reaction Conditions:
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Reagent: (Boc)₂O (2.2 equiv.)
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Solvent: H₂O/THF (1:1)
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Temperature: 0°C → RT
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Time: 12–16 h
Carboxyl Group Esterification
The carboxyl groups of protected cystine are esterified with allyl alcohol using carbodiimide-based coupling agents. Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitates ester bond formation in anhydrous dichloromethane (DCM) or dimethylformamide (DMF). Rhodium-catalyzed allylation methods, as reported in sigmatropic rearrangement studies, offer an alternative pathway with enhanced regioselectivity.
Reaction Conditions (Carbodiimide Method):
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Reagent: Allyl alcohol (4.0 equiv.), DCC (2.2 equiv.), DMAP (0.1 equiv.)
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Solvent: Anhydrous DCM
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Temperature: 0°C → RT
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Time: 24 h
Reaction Conditions (Rhodium-Catalyzed):
Tosylation of Hydroxyl Groups
The final step involves sulfonylation with p-toluenesulfonyl chloride (TsCl) in pyridine or triethylamine (TEA) to introduce the tosylate groups. This reaction proceeds under mild conditions to avoid ester hydrolysis.
Reaction Conditions:
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Reagent: TsCl (2.5 equiv.), TEA (3.0 equiv.)
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Solvent: Anhydrous DCM
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Temperature: 0°C → RT
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Time: 6–8 h
Optimization of Reaction Parameters
Solvent and Temperature Effects
Esterification yields vary significantly with solvent polarity. Comparative studies show DCM (ε = 8.9) provides higher yields (78%) than DMF (ε = 37), likely due to reduced side reactions. Low temperatures (0°C) during tosylation minimize sulfonate ester degradation.
Catalytic Systems
Rhodium(II) acetate outperforms copper-based catalysts in allylation reactions, achieving 75% yield versus 50% with Cu(OTf)₂. The Rh₂(OAc)₄ system enables efficient-sigmatropic rearrangements, critical for allyl group incorporation without racemization.
Purification and Characterization
Chromatographic Purification
Crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC (C18 column, acetonitrile/water). HPLC purity exceeds 98% in optimized protocols.
Spectroscopic Validation
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¹H NMR (400 MHz, CDCl₃): δ 5.72–5.77 (m, allyl CH₂), 4.81 (s, CH₂OCO), 2.48–2.50 (m, CH₂S).
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HRMS : m/z calculated for C₂₆H₃₆N₂O₁₀S₄ [M+H]⁺: 665.1801; found: 665.1798.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Carbodiimide | 70–80 | 95 | Scalability | Requires anhydrous conditions |
| Rhodium-catalyzed | 65–75 | 98 | Stereochemical control | High catalyst cost |
| Direct tosylation | 85–90 | 97 | Mild conditions | Sensitive to moisture |
Industrial-Scale Production Challenges
Scaling the synthesis necessitates addressing:
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Cost of Rhodium Catalysts : Substituting with cheaper ligands (e.g., Ru-based) is under investigation.
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Tosylate Hydrolysis : Stabilizing agents like molecular sieves mitigate hydrolysis during storage.
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Racemization : Maintaining pH < 8 in aqueous steps preserves stereochemistry.
Emerging Methodologies
Recent advances include enzymatic esterification using lipases (e.g., Candida antarctica Lipase B), which achieve 80% yield under aqueous conditions, avoiding toxic solvents. Photoredox catalysis is also being explored for disulfide bond retention during allylation .
Chemical Reactions Analysis
Types of Reactions
L-Cystine bisallyl ester di(p-toluenesulfonate) salt undergoes various chemical reactions, including:
Oxidation: The disulfide bond in the compound can be oxidized to form sulfonic acids.
Substitution: The tosylate groups can be substituted with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine are typical reducing agents.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Corresponding amines or alcohol derivatives.
Scientific Research Applications
L-Cystine bisallyl ester di(p-toluenesulfonate) salt is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of L-Cystine bisallyl ester di(p-toluenesulfonate) salt involves the selective deblocking of the ester groups by tris(triphenylphosphine)rhodium chloride . This reaction facilitates the formation of free thiol groups, which can then participate in various biochemical processes . The molecular targets and pathways involved include the formation and cleavage of disulfide bonds, which are crucial in protein folding and stability .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares L-cystine bisallyl ester di(p-toluenesulfonate) salt with structurally related amino acid ester salts:
*Estimated based on analogous structures.
Key Findings from Comparative Studies
- Ester Group Impact : Allyl esters (e.g., in L-valine allyl ester p-toluenesulfonate) enable selective deblocking via transition-metal catalysts, a feature absent in methyl or benzyl esters. This makes them advantageous in stepwise peptide synthesis .
- Counterion Effects : p-Toluenesulfonate salts generally exhibit better crystallinity and shelf stability compared to hydrochloride salts. For example, L-cystine dimethyl ester dihydrochloride is hygroscopic, whereas p-toluenesulfonate derivatives (e.g., L-tyrosine benzyl ester) remain stable under dry storage .
- Biological Activity: Non-methylated L-cystine diamides (e.g., CDME derivatives) show potent inhibition of L-cystine crystallization, critical for cystinuria therapy. Nα-methylation abolishes this activity, highlighting the importance of free amino groups . Allyl esters may preserve inhibitory efficacy while enhancing stability .
Biological Activity
L-Cystine bisallyl ester di(p-toluenesulfonate) salt is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound is derived from L-cystine, an amino acid that plays a crucial role in protein structure and function. The compound features two allyl ester groups and two p-toluenesulfonate moieties, which enhance its solubility and biological activity. The structural modifications are believed to influence its interaction with biological targets.
The biological activity of this compound can be attributed to its ability to:
- Modulate Protein Interactions : The compound may interact with various proteins involved in signaling pathways, potentially altering their activity.
- Antioxidant Properties : Similar compounds have shown antioxidant capabilities, which could contribute to their protective effects against oxidative stress.
- Inhibition of Enzymatic Activity : There is evidence suggesting that this compound may inhibit specific enzymes, similar to other sulfur-containing compounds like diallyl sulfide .
Cytotoxicity
L-Cystine derivatives are known for their cytotoxic effects against cancer cell lines. In vitro studies have demonstrated that modifications to the cysteine structure can enhance cytotoxicity by promoting apoptosis in cancer cells. The precise mechanisms remain under investigation but may involve the modulation of signaling pathways related to cell survival and proliferation.
Case Studies and Research Findings
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Study on Antioxidant Activity :
A study examining various sulfur compounds found that those similar to L-Cystine bisallyl ester exhibited significant antioxidant activity, reducing reactive oxygen species (ROS) levels in cultured cells . This suggests potential applications in protecting cells from oxidative damage. -
Cytotoxic Effects on Cancer Cells :
Research conducted on related compounds showed that certain cysteine derivatives induce apoptosis in human cancer cell lines through the activation of caspase pathways. This highlights the therapeutic potential of L-Cystine derivatives in oncology . -
Inhibition of Inflammatory Mediators :
Another study indicated that sulfur-containing compounds can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-1β. This could position L-Cystine bisallyl ester di(p-toluenesulfonate) as a candidate for anti-inflammatory therapies .
Comparative Analysis with Related Compounds
| Compound | Antimicrobial Activity | Cytotoxicity | Antioxidant Activity |
|---|---|---|---|
| This compound | Potential | Moderate | High |
| Diallyl sulfide | High | Low | Moderate |
| N-acetyl-L-cysteine | Moderate | High | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
